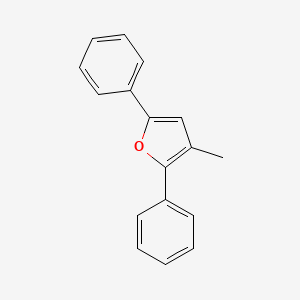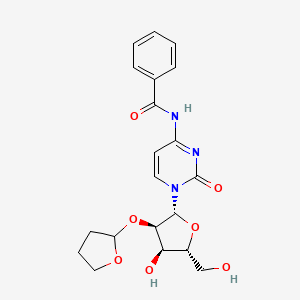
N-Benzoyl-2'-O-oxolan-2-ylcytidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Benzoyl-2’-O-oxolan-2-ylcytidine is a synthetic nucleoside analog, which is structurally related to cytidine This compound is characterized by the presence of a benzoyl group attached to the nitrogen atom and an oxolan ring attached to the 2’ oxygen atom of the ribose moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Benzoyl-2’-O-oxolan-2-ylcytidine typically involves the benzoylation of cytidine derivatives. One common method includes the reaction of cytidine with benzoyl chloride in the presence of a base such as pyridine. The oxolan ring can be introduced through a subsequent reaction with an appropriate oxirane derivative under acidic or basic conditions .
Industrial Production Methods
Industrial production of N-Benzoyl-2’-O-oxolan-2-ylcytidine may involve large-scale benzoylation and oxolan ring formation reactions. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques such as chromatography .
Chemical Reactions Analysis
Types of Reactions
N-Benzoyl-2’-O-oxolan-2-ylcytidine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can yield alcohols or amines.
Substitution: Nucleophilic substitution reactions can replace the benzoyl group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield benzoyl ketones, while reduction can produce benzoyl alcohols .
Scientific Research Applications
N-Benzoyl-2’-O-oxolan-2-ylcytidine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex nucleoside analogs.
Biology: It serves as a probe for studying nucleic acid interactions and enzyme mechanisms.
Industry: It is utilized in the development of pharmaceuticals and diagnostic tools.
Mechanism of Action
The mechanism of action of N-Benzoyl-2’-O-oxolan-2-ylcytidine involves its incorporation into nucleic acids, where it can interfere with normal cellular processes. It targets enzymes involved in DNA and RNA synthesis, leading to the inhibition of nucleic acid replication and transcription. This can result in the suppression of viral replication or the inhibition of cancer cell growth .
Comparison with Similar Compounds
Similar Compounds
- N-Benzoyl-2’-deoxycytidine
- N-Benzoyl-2’-O-methylcytidine
- N-Benzoyl-2’-O-methoxyethyladenosine
Uniqueness
N-Benzoyl-2’-O-oxolan-2-ylcytidine is unique due to the presence of the oxolan ring, which imparts distinct chemical and biological properties. This structural feature differentiates it from other benzoylated nucleosides and enhances its potential as a therapeutic agent .
Properties
CAS No. |
87865-87-0 |
|---|---|
Molecular Formula |
C20H23N3O7 |
Molecular Weight |
417.4 g/mol |
IUPAC Name |
N-[1-[(2R,3R,4R,5R)-4-hydroxy-5-(hydroxymethyl)-3-(oxolan-2-yloxy)oxolan-2-yl]-2-oxopyrimidin-4-yl]benzamide |
InChI |
InChI=1S/C20H23N3O7/c24-11-13-16(25)17(30-15-7-4-10-28-15)19(29-13)23-9-8-14(22-20(23)27)21-18(26)12-5-2-1-3-6-12/h1-3,5-6,8-9,13,15-17,19,24-25H,4,7,10-11H2,(H,21,22,26,27)/t13-,15?,16-,17-,19-/m1/s1 |
InChI Key |
KQGIYHYGPNHJCG-RWNSOOOGSA-N |
Isomeric SMILES |
C1CC(OC1)O[C@@H]2[C@@H]([C@H](O[C@H]2N3C=CC(=NC3=O)NC(=O)C4=CC=CC=C4)CO)O |
Canonical SMILES |
C1CC(OC1)OC2C(C(OC2N3C=CC(=NC3=O)NC(=O)C4=CC=CC=C4)CO)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


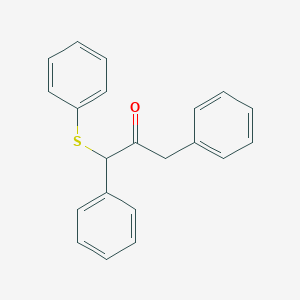
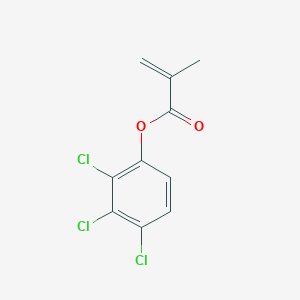
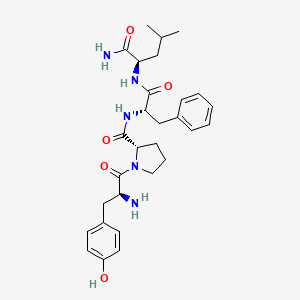
![4-(3-Azabicyclo[3.1.0]hexan-1-yl)aniline](/img/structure/B14412519.png)

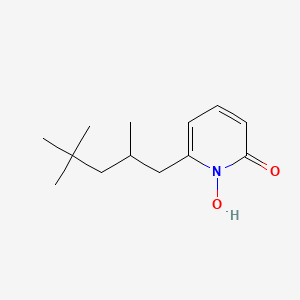

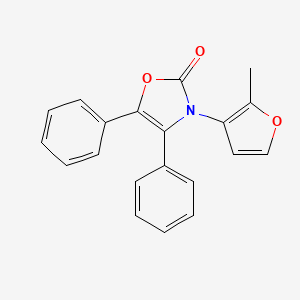
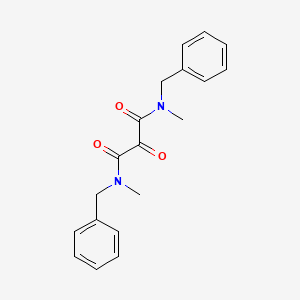
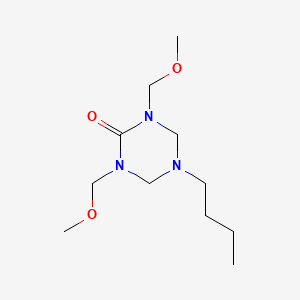
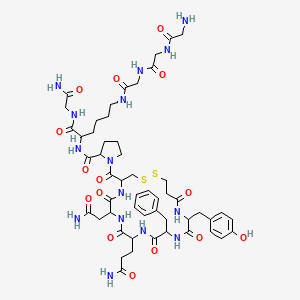
![4-[Bis(2-methoxyethyl)amino]phenol](/img/structure/B14412564.png)
